Methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate
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Overview
Description
Methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate typically involves multiple steps. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the 5-position. This is followed by chloromethylation to introduce the chloromethyl group at the 2-position. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of bromine, formaldehyde, hydrochloric acid, and methanol as reagents, with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted benzoates, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored as a precursor for the synthesis of therapeutic agents, including potential drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of electrophilic bromine and chlorine atoms. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chlorobenzoate: Similar structure but lacks the chloromethyl group.
Methyl 2-bromo-5-chlorobenzoate: Positional isomer with different substitution pattern.
Methyl 5-bromo-2-chloropyridine-4-carboxylate: Contains a pyridine ring instead of a benzene ring.
Uniqueness
Methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern also makes it a valuable intermediate for synthesizing complex molecules with tailored properties.
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
methyl 5-bromo-2-(chloromethyl)-4-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-7(5-12)8(4-9(6)11)10(13)14-2/h3-4H,5H2,1-2H3 |
InChI Key |
CERZGPQBLRBABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)CCl |
Origin of Product |
United States |
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